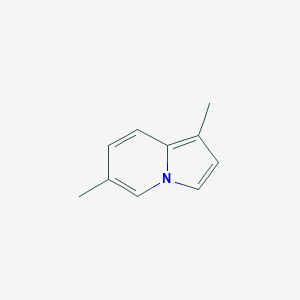1,6-Dimethylindolizine
CAS No.:
Cat. No.: VC16010522
Molecular Formula: C10H11N
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11N |
|---|---|
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | 1,6-dimethylindolizine |
| Standard InChI | InChI=1S/C10H11N/c1-8-3-4-10-9(2)5-6-11(10)7-8/h3-7H,1-2H3 |
| Standard InChI Key | ODWQFFGUNGAGLV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C=CC(=C2C=C1)C |
Introduction
Molecular Identification and Structural Features
Chemical Identity
1,6-Dimethylindolizine is defined by the molecular formula C₁₀H₁₁N and a molecular weight of 145.21 g/mol . Its IUPAC name, 1,6-dimethylindolizine, reflects the positions of the two methyl substituents on the indolizine backbone. The compound’s structure is validated by its InChIKey (ODWQFFGUNGAGLV-UHFFFAOYSA-N) and SMILES notation (CC1C=CC2=C(C=CN2C=1)C), which encode its atomic connectivity and stereochemistry .
Structural Elucidation
The indolizine core consists of a pyrrole ring fused to a pyridine ring, with methyl groups at the 1- and 6-positions (Figure 1). This substitution pattern influences electronic distribution and steric effects, which are critical for reactivity and intermolecular interactions. Computational analyses, including topological polar surface area (4.41 Ų) and XLogP3 (3.2), indicate moderate lipophilicity and low polarity, suggesting favorable membrane permeability in biological systems .
Synthetic Routes and Methodologies
Cycloaddition Reactions
A prominent synthesis strategy involves [2+2] cycloaddition reactions using dimethyl acetylenedicarboxylate (DMAD) and substituted indolizines. This method, reported by Tominaga et al., enables the construction of cyclazine derivatives, where 1,6-dimethylindolizine serves as a key intermediate . The reaction proceeds via a concerted mechanism, with DMAD acting as a dienophile to form fused polycyclic structures .
Functionalization of Indolizine Precursors
Physicochemical Properties
Computed Properties
Key computed properties of 1,6-dimethylindolizine include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 145.21 g/mol | Chem960 |
| XLogP3 | 3.2 | Chem960 |
| Topological PSA | 4.41 Ų | Chem960 |
| Hydrogen Bond Acceptors | 0 | Chem960 |
| Rotatable Bond Count | 0 | Chem960 |
These properties underscore its nonpolar character and rigidity, which are advantageous in materials science and drug design.
Applications and Research Frontiers
Pharmaceutical Intermediates
Indolizine derivatives are explored for their bioactivity, including antimicrobial and anticancer properties. The methyl groups in 1,6-dimethylindolizine enhance metabolic stability, making it a candidate for further functionalization into drug candidates .
Materials Science
The compound’s conjugated π-system and thermal stability render it suitable for organic semiconductors and light-emitting diodes (OLEDs). Research into its electrochemical properties is ongoing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume